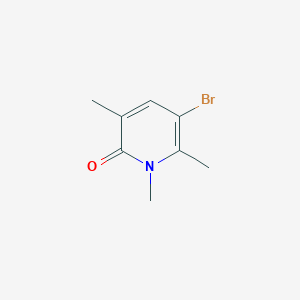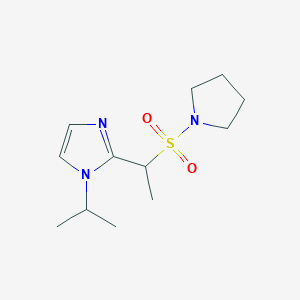
Leucine chloromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-chloro-5-methylhexan-2-one is a leucine derivative that has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-chloro-5-methylhexan-2-one typically involves the chlorination of a leucine derivative followed by amination. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 3-amino-1-chloro-5-methylhexan-2-one may involve large-scale chlorination and amination processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-chloro-5-methylhexan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of 3-amino-1-chloro-5-methylhexan-2-one, such as amines, alcohols, and substituted compounds.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-chloro-5-methylhexan-2-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and as an intermediate in industrial processes .
Wirkmechanismus
The mechanism of action of 3-amino-1-chloro-5-methylhexan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-amino-1-chloro-5-methylhexan-2-one include:
Methylhexanamine: An aliphatic amine used as a nasal decongestant and stimulant.
3-Amino-2-cyclohexen-1-one: Used in the synthesis of various quinoline derivatives.
Uniqueness
What sets 3-amino-1-chloro-5-methylhexan-2-one apart from these similar compounds is its specific structure and the presence of both an amino and a chloro group on the same carbon chain.
Eigenschaften
CAS-Nummer |
61727-69-3 |
|---|---|
Molekularformel |
C7H14ClNO |
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
3-amino-1-chloro-5-methylhexan-2-one |
InChI |
InChI=1S/C7H14ClNO/c1-5(2)3-6(9)7(10)4-8/h5-6H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
PMNJWFVAVFZNFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


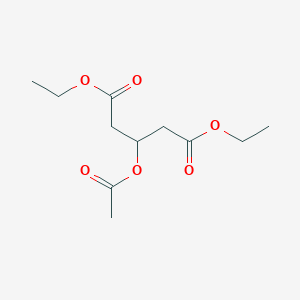

![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)
![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)

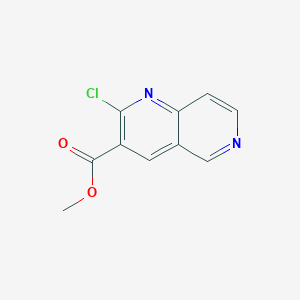


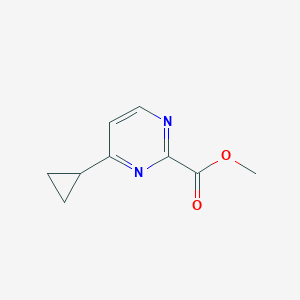

![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)
